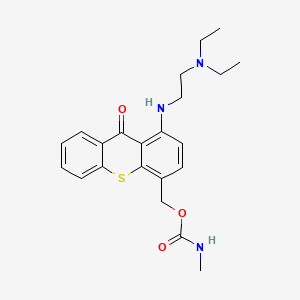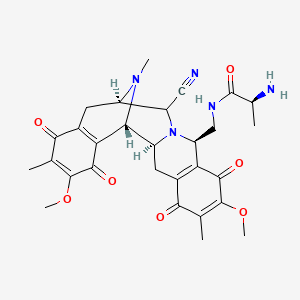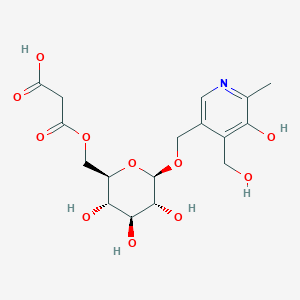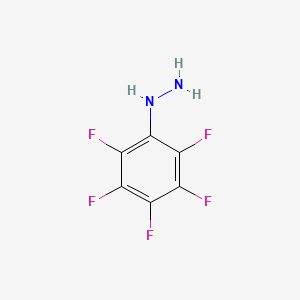
Pentafluorophenylhydrazine
Descripción general
Descripción
Pentafluorophenylhydrazine is a fluorinated organic compound with the chemical formula C6H3F5N2. It is known for its unique properties due to the presence of five fluorine atoms attached to the phenyl ring. This compound is often used as a reagent in organic synthesis and analytical chemistry due to its ability to form stable derivatives with various functional groups .
Mecanismo De Acción
Target of Action
Pentafluorophenylhydrazine (PFPH) primarily targets apurinic/apyrimidinic (AP) sites in cellular DNA . AP sites are common DNA lesions that arise from spontaneous hydrolysis of the N-glycosidic bond and base-excision repair mechanisms of the modified bases .
Mode of Action
PFPH interacts with its targets through a process of derivatization . This involves enzymatic digestion of AP site-containing DNA by endo- and exonucleases, followed by derivatization with PFPH . An isotopically labeled PFPH derivative is then added as an internal standard .
Biochemical Pathways
The interaction of PFPH with AP sites affects the DNA repair pathway . AP sites are formed from oxidation, halogenation, alkylation, and nitrosylation reactions at the nucleobases . By targeting these sites, PFPH plays a role in the body’s response to DNA damage.
Result of Action
The action of PFPH results in the quantification of AP sites in genomic DNA . This is achieved through a combination of PFPH derivatization and liquid chromatography–coupled tandem mass spectrometry (LC-MS/MS) analysis . The method allows for sensitive and selective quantification of AP sites in DNA .
Action Environment
The action, efficacy, and stability of PFPH can be influenced by various environmental factors.
Análisis Bioquímico
Biochemical Properties
Pentafluorophenylhydrazine plays a significant role in various biochemical reactions. It is commonly used as a derivatizing agent in analytical chemistry, particularly in the quantification of apurinic/apyrimidinic sites in cellular DNA . This compound interacts with enzymes such as endonucleases and exonucleases during the enzymatic digestion of DNA. The compound forms stable derivatives with aldehydic groups, which can then be quantified using liquid chromatography-mass spectrometry (LC-MS/MS) . These interactions are crucial for the accurate measurement of DNA damage and repair mechanisms.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It is used to quantify DNA lesions, specifically apurinic/apyrimidinic sites, which are common DNA lesions resulting from spontaneous hydrolysis and base-excision repair mechanisms . The presence of this compound in cellular assays allows for the sensitive and selective detection of these lesions, providing valuable information on DNA damage and repair pathways. Additionally, this compound can influence cell signaling pathways and gene expression by interacting with DNA and other biomolecules involved in these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable derivatives with aldehydic groups in DNA. This interaction is facilitated by the compound’s high reactivity towards carbonyl groups, allowing it to bind to apurinic/apyrimidinic sites in DNA . The resulting derivatives can be quantified using LC-MS/MS, providing a sensitive and accurate measure of DNA damage. This compound also exhibits enzyme inhibition or activation properties, depending on the specific biochemical context. These interactions can lead to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its reactivity may decrease over extended periods. Studies have shown that this compound can maintain its effectiveness in quantifying DNA lesions for several months when stored properly . Long-term exposure to environmental factors such as light and moisture can lead to degradation and reduced efficacy. It is essential to monitor the stability of this compound in laboratory settings to ensure accurate and reliable results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects. At higher doses, this compound can induce adverse effects, including toxicity and cellular damage . It is crucial to determine the appropriate dosage for specific experimental conditions to minimize potential risks and ensure the accuracy of the results. Threshold effects and toxicological profiles should be carefully evaluated in animal studies to establish safe and effective dosage ranges.
Metabolic Pathways
This compound is not a naturally occurring metabolite and is only found in individuals exposed to the compound or its derivatives . The metabolic pathways of this compound involve its interaction with enzymes and cofactors involved in DNA repair and damage response mechanisms. The compound’s ability to form stable derivatives with aldehydic groups in DNA is a key aspect of its metabolic activity. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with various biomolecules, leading to its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s activity and function, influencing its overall efficacy in biochemical assays.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound is known to target DNA within the nucleus, where it forms stable derivatives with apurinic/apyrimidinic sites . This localization is facilitated by the compound’s ability to interact with nuclear proteins and DNA repair enzymes. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biochemical properties and effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pentafluorophenylhydrazine can be synthesized through several methods. One common approach involves the reaction of pentafluorobenzene with hydrazine hydrate in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: Pentafluorophenylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pentafluorophenyl diazonium salts.
Reduction: It can be reduced to form pentafluorophenylamine.
Substitution: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Pentafluorophenyl diazonium salts.
Reduction: Pentafluorophenylamine.
Substitution: Various substituted pentafluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Pentafluorophenylhydrazine has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Phenylhydrazine: Lacks fluorine atoms, making it less reactive and less stable compared to pentafluorophenylhydrazine.
Trifluoromethylphenylhydrazine: Contains fewer fluorine atoms, resulting in different reactivity and stability profiles.
Pentafluorobenzylhydroxylamine: Similar in structure but contains a hydroxylamine group instead of a hydrazine group, leading to different chemical properties and applications.
Uniqueness: this compound is unique due to the presence of five fluorine atoms, which significantly enhance its reactivity and stability. This makes it a valuable reagent in various chemical and analytical applications, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F5N2/c7-1-2(8)4(10)6(13-12)5(11)3(1)9/h13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCUWCJUPSUFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20232003 | |
| Record name | (Pentafluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan flakes; [Alfa Aesar MSDS] | |
| Record name | Pentafluorophenylhydrazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16422 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
828-73-9 | |
| Record name | (Pentafluorophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=828-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Pentafluorophenyl)hydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Pentafluorophenyl)hydrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88334 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Pentafluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluorophenylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (PENTAFLUOROPHENYL)HYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K97PJY742J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


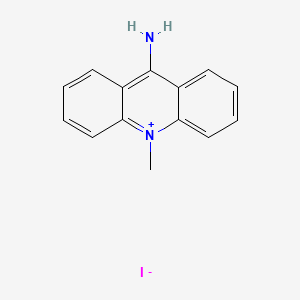

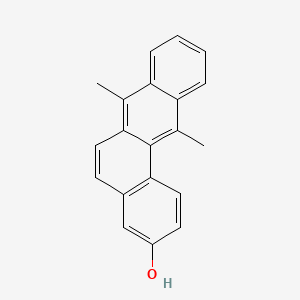

![7-[3,5-Dihydroxy-2-(3-hydroxy-4-thiophen-3-yloxybut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B1196874.png)
![3-[7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromen-2-yl]propanoic acid](/img/structure/B1196875.png)
![(2S,5R,6R)-6-[[(2R)-2-[[(2-chloro-3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1196879.png)
![N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxycyclohexyl]pentadecanamide](/img/structure/B1196880.png)

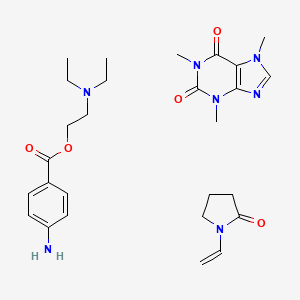
![2-methyl-5-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1196883.png)
